REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([OH:3])=O.[C:14]([NH:21][CH2:22][CH2:23][NH2:24])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C1C=CC2N(O)N=NC=2C=1.CCN(CC)CC.C(Cl)CCl>CN(C=O)C>[C:14]([NH:21][CH2:22][CH2:23][NH:24][C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:3])([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCN
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
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Type
|
CUSTOM
|
Details
|
After stirring for 16 h the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
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Details
|
extracted with 3×75 ml portions of EtOAc
|
Type
|
EXTRACTION
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Details
|
The organic extract
|
Type
|
WASH
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Details
|
was washed consecutively with 10% KHSO4, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
NaHCO3, brine, and dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gave a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica, 95% hexanes/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give crude 16-4
|
Type
|
CUSTOM
|
Details
|
This was further purified by chromatography (silica, 70%/acetone/hexanes)
|
Type
|
CUSTOM
|
Details
|
to give pure 16-4
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCNC(=O)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |